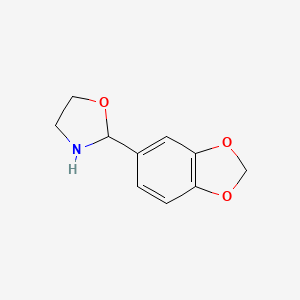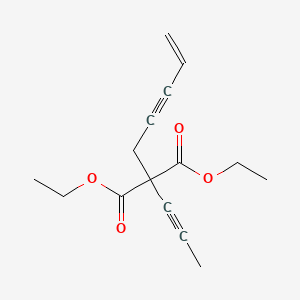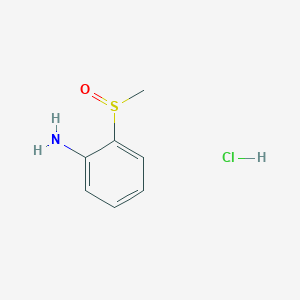
2-Methylsulfinylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfinylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNO2S. It is a derivative of aniline, where a methylsulfinyl group is attached to the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfinylaniline;hydrochloride typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form nitroaniline.
Reduction of Nitroaniline: The nitro group is reduced to an amino group, forming 2-methylsulfinylaniline.
Formation of Hydrochloride Salt: The final step involves the reaction of 2-methylsulfinylaniline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylsulfinylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylsulfinylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methylsulfinylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. Its effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical and physiological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfonylaniline: Similar structure but lacks the hydrochloride group.
2-Methylthioaniline: Contains a methylthio group instead of a methylsulfinyl group.
2-Methylsulfinylbenzene: Similar functional group but lacks the amino group .
Uniqueness
2-Methylsulfinylaniline;hydrochloride is unique due to the presence of both the methylsulfinyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
64257-98-3 |
|---|---|
Molekularformel |
C7H10ClNOS |
Molekulargewicht |
191.68 g/mol |
IUPAC-Name |
2-methylsulfinylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-10(9)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |
InChI-Schlüssel |
GSTWYZCQZRMHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=CC=C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


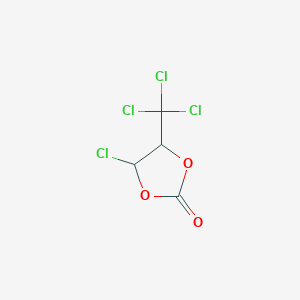
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
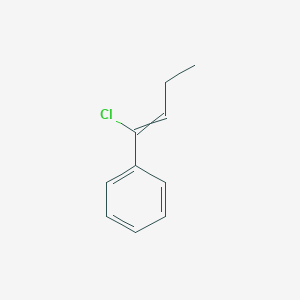
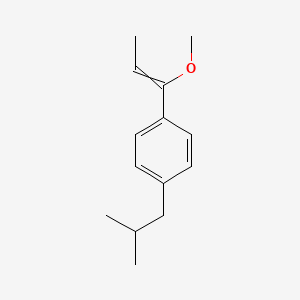
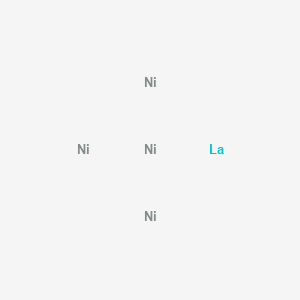
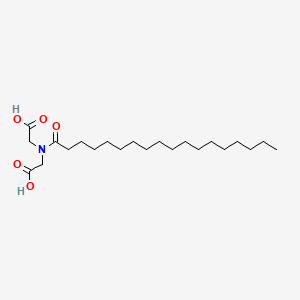
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
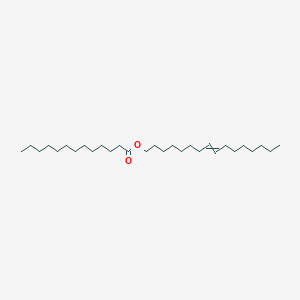
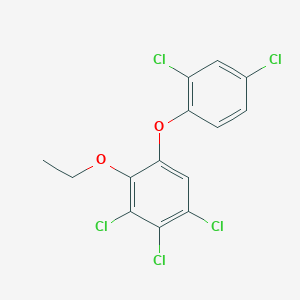
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
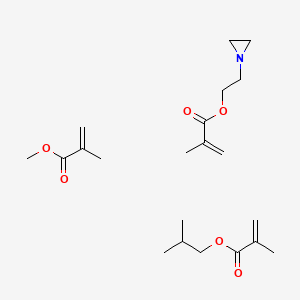
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
